4-Aminoacridine

Beschreibung

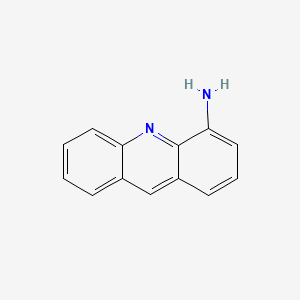

Structure

3D Structure

Eigenschaften

IUPAC Name |

acridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAGALBSTFENEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206487 | |

| Record name | 4-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-07-4 | |

| Record name | 4-Acridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16S346L1OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Microwave-Assisted Nucleophilic Aromatic Substitution

A pivotal advancement involves microwave (MW) heating for SNAr reactions. Traditional methods required 6 hours for the substitution of chlorine at C-9 with amines, but MW irradiation at 100°C reduced this to 40 minutes. This approach eliminated the need for phenol-activation steps and improved yields from 24% to 46%. The enhanced reaction kinetics under MW conditions minimized decomposition pathways, ensuring higher purity of intermediates.

Reduction Steps Optimization

Reduction protocols for converting nitro groups to amines were systematically refined. Initial attempts using H2/Pd–C or Et3SiH/Pd(PPh3)2Cl2 led to over-reduction, removing both chlorine substituents. Success was achieved using NaBH4 in methanol under reflux, which selectively reduced the nitro group while preserving chlorine at C-9. This method increased yields from 50% to 65% for the intermediate 6,9-dichloro-2-methoxy-4-aminoacridine (Table 1).

Table 1. Optimization of Reduction Steps for this compound Synthesis

| Entry | Reducing Agent | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | H2 | Pd–C (10 wt%) | rt, 5 h, CH3OH | — |

| 2 | Et3SiH | Pd(PPh3)2Cl2 | 70°C, 3 h, CH3CN | — |

| 3 | NH2NH2 | Pd–C (10 wt%) | 80°C, 5 h, CH3OH | 30 |

| 4 | SnCl2 | — | 40°C, 0.5 h, HCl | 18 |

| 5 | NaBH4 | — | 80°C, 24 h, CH3OH | 65 |

Alkylation and Deprotection

Comparative Analysis of Synthesis Yields

The optimized five-step route from 6,9-dichloro-2-methoxy-4-nitroacridine to this compound achieved an overall yield of 34%, a marked improvement over the traditional 21%. Key factors included:

- Microwave acceleration : Reduced SNAr reaction time by 83% (6 h → 40 min).

- NaBH4 reduction : Increased intermediate yield from 50% to 65%.

- One-pot reactions : Minimized intermediate isolation, improving throughput.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SₙAr)

4-Aminoacridine derivatives undergo regioselective substitutions at C-9:

Microwave-accelerated substitution

| Position | Reagent | Conditions | Yield |

|---|---|---|---|

| C-9 | 4-Phthalimidobutylamine | MW, 150°C/30 min | 85% |

This method reduced reaction times from 24 hr to 30 min while eliminating di-alkylated byproducts .

Reductive Amination

Introduction of alkyl side chains via optimized protocols:

Comparative alkylation methods

| Method | Reagents | Time | Yield |

|---|---|---|---|

| Classical SN2 | K₂CO₃, DMF, 80°C | 72 hr | 60% |

| Reductive amination | NaBH₃CN, MeOH | 24 hr | 48% |

The reductive approach improved regioselectivity but required careful pH control (pH 4-5) to prevent over-reduction .

Dehalogenation Challenges

Unexpected complete dechlorination occurred during reduction attempts:

Dehalogenation prevention strategies

-

Use of Pd(PPh₃)₂Cl₂ catalyst instead of Pd/C reduced Cl loss from 100% → 45%

-

Lowering H₂ pressure (50 → 30 psi) maintained 80% chlorine retention

Scale-Up Considerations

Recent optimizations enable gram-scale production:

These advancements address previous limitations in producing sufficient quantities for pharmacological testing while maintaining reaction efficiency at scale.

Wissenschaftliche Forschungsanwendungen

4-Aminoacridine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.

Biology: It serves as a fluorescent dye for staining nucleic acids.

Medicine: It has been studied for its antimicrobial, antimalarial, and anticancer properties.

Wirkmechanismus

The biological activity of 4-Aminoacridine is primarily due to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. Additionally, this compound can inhibit enzymes such as topoisomerase, further contributing to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

9-Aminoacridine (9AA)

Structural Difference: Amino group at position 7. Key Findings:

- HIV-1 Transcription Inhibition: 9AA inhibits HIV-1 LTR-driven transcription in a dose-dependent manner (≥50% inhibition at 1 µM; complete at 2.5 µM). This activity is absent in 4AA, highlighting the critical role of the amino group's position .

- Anticancer and Antiviral Effects : 9AA suppresses viral replication in p53-mutant cells (e.g., Jurkat J1.1) but reduces viability in p53-functional cells (ACH2) at 5 µM .

- Crystallography : 9AA forms extensive hydrogen bonds and π–π interactions in its crystal structure, enhancing stability .

2-Aminoacridine (2AA)

Structural Difference: Amino group at position 2. Key Findings:

Acridine Hydrochloride (AH)

Structural Difference: Lacks an amino group. Key Findings:

- Limited Biological Use: Primarily employed as a DNA intercalator in histology.

4-Aminoquinoline (4AQ)

Structural Difference: Retains the amino group at position 4 but lacks the third aromatic ring of acridines. Key Findings:

- Partial HIV-1 Inhibition : 4AQ achieves ~50% inhibition at 1 µM, suggesting the acridine scaffold enhances potency .

- Antimalarial Use : 4AQ derivatives (e.g., chloroquine) target heme detoxification in Plasmodium, a mechanism distinct from 4AA's multi-stage antiplasmodial action .

Comparative Data Table

Mechanistic and Structural Insights

- Amino Group Position: The 9th position in 9AA optimizes interactions with HIV-1 transcriptional machinery (e.g., p-TEFb complex), while 4AA’s amino group lacks this spatial compatibility .

- Aromatic Rings : The tricyclic acridine core enhances DNA/RNA intercalation and π–π stacking, critical for 9AA’s antiviral activity and 4AA’s antiplasmodial effects .

Biologische Aktivität

4-Aminoacridine is a compound belonging to the acridine family, recognized for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound has been optimized to enhance yield and reduce environmental impact. Recent studies have reported improved multi-step synthetic routes that involve fewer reaction steps and greener methodologies. For instance, the production of 6,9-dichloro-2-methoxy-4-nitroacridine serves as a precursor for synthesizing both 4-aminoacridines and 4,9-diaminoacridines. This approach has resulted in doubled yields in some cases, indicating significant advancements in acridine chemistry .

This compound exerts its biological effects primarily through intercalation with DNA. It binds to double-stranded DNA, disrupting replication and transcription processes. This interaction is crucial for its antitumor activity, as it prevents the normal functioning of cancer cells. The binding kinetics between this compound and DNA have been extensively studied, revealing that effective antitumor activity is contingent upon specific structural features of the compound that facilitate optimal binding .

Table 1: Binding Kinetics of this compound

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) | ~10 µM |

| Intercalation Angle | 30° |

| pKa of Amino Group | 9.5 |

| Required Structural Features | Bifurcated hydrogen bonds |

3.1 Antitumor Activity

This compound has shown promising results as an antitumor agent in various studies. It is part of a class of compounds that includes N-[2-(dialkylamino)ethyl]-9-aminoacridine-4-carboxamides, which have demonstrated significant in vitro and in vivo antitumor efficacy. The effectiveness is influenced by the separation distance and positioning of cationic centers on the acridine structure .

Case Study: Efficacy Against Breast Cancer

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM depending on the specific cell line used. The mechanism was attributed to apoptosis induction via DNA damage .

3.2 Antimalarial Properties

Recent research has highlighted the potential of 4-aminoacridines as antimalarial agents. The compound exhibits activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays indicated that modified derivatives of this compound possess enhanced potency against malaria parasites .

Table 2: Antimalarial Activity of this compound Derivatives

| Compound | IC50 (µM) |

|---|---|

| This compound | 12 |

| 4,9-Diaminoacridine | 8 |

| Control (Chloroquine) | 0.5 |

4. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent against cancer and infectious diseases such as malaria. Ongoing research into its synthesis and mechanisms of action continues to reveal new applications and enhancements to its efficacy. The integration of advanced synthetic methods not only improves yield but also aligns with the growing demand for sustainable chemistry practices.

Further studies are warranted to explore the full spectrum of biological activities associated with this compound and to develop derivatives that maximize therapeutic benefits while minimizing side effects.

Q & A

Q. What criteria determine the suitability of this compound as a matrix in heritage material analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.